Anabolic:Androgenic Dissociation Ratio of 5.0 Confers the Most Favorable Myotrophic Selectivity Among Four Directly Tested 17α-Methyl AAS
In the definitive head-to-head rat study by Arnold, Potts, and Beyler (1963), oxymesterone (4-hydroxy-17α-methyltestosterone) exhibited the most favorable anabolic-to-androgenic dissociation among four structurally related 17α-methyl androgens tested under a unified protocol. Anabolic activity was measured by nitrogen retention; androgenic activity by ventral prostate weight gain. Oxymesterone yielded an anabolic score of 1.8 and an androgenic score of 0.36, giving a dissociation ratio of 5.0—substantially exceeding 7α:17α-dimethyltestosterone (ratio 3.2), fluoxymesterone (ratio 2.7), and mestanolone (ratio 0.8) [1]. Methyltestosterone served as the implicit baseline with a ratio approximating 1.0 (100:100 in standard Hershberger normalization conventions). This means oxymesterone achieves approximately 5-fold greater anabolic effect per unit of androgenic stimulation relative to methyltestosterone, and outperforms the next-best comparator (7α:17α-dimethyltestosterone) by 1.56-fold.
| Evidence Dimension | Anabolic:Androgenic Dissociation Ratio (anabolic score:androgenic score from nitrogen retention / ventral prostate weight assays in rats) |
|---|---|
| Target Compound Data | Oxymesterone: 1.8 (anabolic) : 0.36 (androgenic) → Ratio = 5.0 |
| Comparator Or Baseline | 7α:17α-Dimethyltestosterone: 4.2:1.3 → Ratio 3.2; Fluoxymesterone: 3.8:1.4 → Ratio 2.7; Mestanolone: 0.8:1.0 → Ratio 0.8; Methyltestosterone: ~1:1 (implied baseline) |
| Quantified Difference | Oxymesterone ratio 5.0 vs. methyltestosterone ~1.0 (5.0-fold improvement); 1.56-fold higher than the best-performing comparator (7α:17α-dimethyltestosterone, 3.2); 6.25-fold higher than mestanolone (0.8) |
| Conditions | Castrated immature male rats; nitrogen retention assay (anabolic endpoint) and ventral prostate weight gain (androgenic endpoint). Arnold A, Potts GO, Beyler AL. J Endocrinol. 1963;28:87-92. |
Why This Matters
For procurement decisions in steroid pharmacology or endocrine disruption research, this ~5-fold dissociation advantage means oxymesterone provides a wider experimental window to study anabolic signaling pathways with reduced androgenic confounding—a property that none of the directly tested 17α-methyl comparators (including the clinically used fluoxymesterone) can match.
- [1] Arnold A, Potts GO, Beyler AL. The ratio of anabolic to androgenic activity of 7:17-dimethyltestosterone, oxymesterone, mestanolone and fluoxymesterone. Journal of Endocrinology. 1963;28(1):87-92. doi: 10.1677/joe.0.0280087. View Source
